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Abstract
Vamotinib (also known as PF-114) is a potent and selective third-generation tyrosine kinase

inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia

chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its

development has been driven by the need to overcome resistance to earlier-generation TKIs,

particularly the T315I "gatekeeper" mutation. This document provides a comprehensive

overview of the chemical structure, physicochemical and pharmacological properties,

mechanism of action, and relevant experimental methodologies for Vamotinib.

Chemical Structure and Properties
Vamotinib is a synthetic organic small molecule. Its chemical and physical properties are

summarized below.

Table 1: Chemical and Physical Properties of Vamotinib
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Property Value Source

IUPAC Name

4-methyl-N-[4-[(4-

methylpiperazin-1-yl)methyl]-3-

(trifluoromethyl)phenyl]-3-[2-

([1][2][3]triazolo[4,3-a]pyridin-

3-yl)ethynyl]benzamide

[4]

Synonyms PF-114 [5][6]

CAS Number 1416241-23-0 [5]

Molecular Formula C₂₉H₂₇F₃N₆O [4][7]

Molecular Weight 532.56 g/mol [4][7]

Melting Point Not available in cited literature

Solubility
DMSO: 30 mg/mL (56.33 mM)

with sonication
[8]

pKa (strongest basic) 7.62

AlogP 4.46

Polar Surface Area 65.77 Å² [4]

Pharmacological Properties
Vamotinib is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has

demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant

mutants that confer resistance to other TKIs.

In Vitro Activity
Vamotinib has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar

concentrations.

Table 2: In Vitro Inhibitory Activity of Vamotinib (IC₅₀)
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Target IC₅₀ (nM)

ABL 0.49

ABL (T315I) 0.78

ABL (E255K) 9.5

ABL (F317I) 2.0

ABL (G250E) 7.4

ABL (H396P) 1.0

ABL (M351T) 2.8

ABL (Q252H) 12

ABL (Y253F) 4.1

Source:[5]

Pharmacokinetics
Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.

Table 3: Human Pharmacokinetic Parameters of Vamotinib

Parameter Value Source

Route of Administration Oral [5]

Half-life (t½) ~13.5 hours

Time to Cmax (Tmax) ~4 hours

Oral Bioavailability Not available in cited literature

Clearance Not available in cited literature

Volume of Distribution Not available in cited literature

Mechanism of Action and Signaling Pathway
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Vamotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By

binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-

ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads

to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia

cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1]

[5]

The primary signaling cascades downstream of BCR-ABL that are affected by Vamotinib
include:

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.

PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and

metabolism.

JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

A potential mechanism of resistance to Vamotinib involves the activation of STAT3

phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy

targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.
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Vamotinib's Inhibition of BCR-ABL Signaling

Experimental Protocols
Detailed experimental protocols for Vamotinib are not extensively published. The following are

generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like

Vamotinib.

In Vitro Kinase Inhibition Assay
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This assay determines the concentration of Vamotinib required to inhibit the phosphorylation

of a substrate by BCR-ABL or its mutants.

Start

Prepare Reagents:
- Recombinant BCR-ABL kinase

- Kinase buffer
- ATP

- Substrate (e.g., peptide)
- Vamotinib serial dilutions

Add to 384-well plate:
1. Kinase

2. Vamotinib/DMSO control
3. Substrate

Pre-incubate Initiate reaction with ATP Incubate at 30°C Stop reaction Detect signal
(e.g., luminescence, fluorescence) Analyze data to calculate IC₅₀ End

Click to download full resolution via product page

Generalized Kinase Inhibition Assay Workflow

Methodology:

Reagent Preparation: Prepare serial dilutions of Vamotinib in DMSO. Prepare a reaction

buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic

peptide), and ATP.

Reaction Setup: In a microplate, combine the kinase, the substrate, and the various

concentrations of Vamotinib or a vehicle control (DMSO).

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a

controlled temperature (e.g., 30°C) for a specified time.

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can

be done using various methods, such as luminescence-based assays that quantify the

amount of ATP remaining or fluorescence/colorimetric-based assays that detect the

phosphorylated substrate.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Vamotinib
concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay
This assay measures the effect of Vamotinib on the proliferation and viability of cancer cell

lines.
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Methodology (MTT/XTT Assay):

Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a

predetermined density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of Vamotinib or a vehicle control

for a specified period (e.g., 72 hours).

Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and

incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a

colored formazan product.

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized

buffer) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay
This assay quantifies the induction of apoptosis in cells treated with Vamotinib.

Methodology (Annexin V/Propidium Iodide Staining):

Cell Treatment: Treat Ph+ leukemia cells with Vamotinib at various concentrations for a

defined period.

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and propidium iodide (PI). Incubate in the dark at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of

apoptosis induction by Vamotinib.
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Apoptosis Detection by Flow Cytometry Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10786111?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Vamotinib is a promising third-generation TKI with potent activity against wild-type and

mutated BCR-ABL, including the resistant T315I mutant. Its distinct selectivity profile and oral

bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further

research and clinical trials will continue to elucidate its full therapeutic potential and role in the

management of CML and other Ph+ malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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